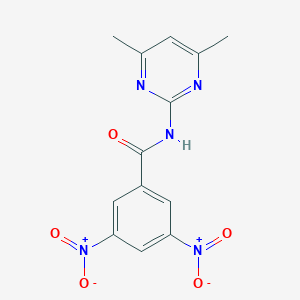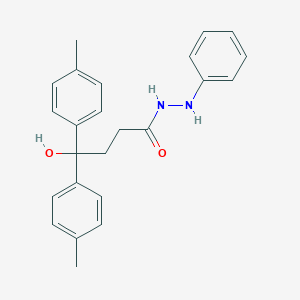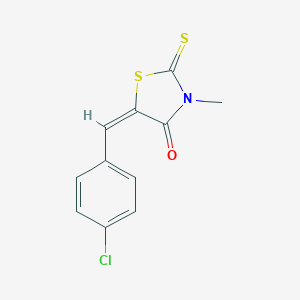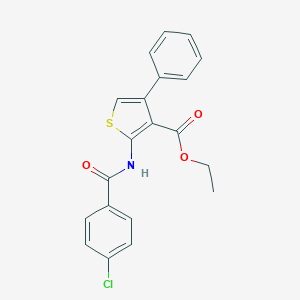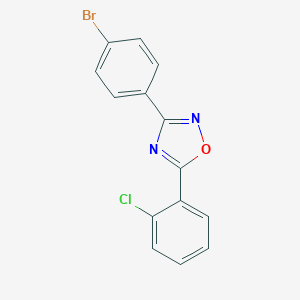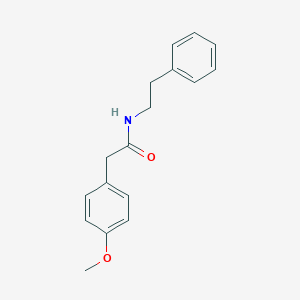
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide, also known as Flmodafinil, is a nootropic drug that is structurally similar to Modafinil. It is a synthetic compound that has been developed to enhance cognitive function and promote wakefulness. Flmodafinil has gained popularity in recent years due to its potential benefits in improving memory, concentration, and overall mental performance. In
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide also affects the levels of other neurotransmitters such as histamine and orexin, which play a role in promoting wakefulness.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to increase alertness, improve cognitive function, and enhance mood. It has also been reported to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has a long half-life and can remain active in the body for up to 15 hours.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide also has a well-established safety profile and has been shown to be relatively non-toxic at therapeutic doses. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is a controlled substance in some countries, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the potential use of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Another potential direction is the investigation of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide as a treatment for sleep disorders such as insomnia and sleep apnea. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide.
Conclusion:
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide is a synthetic compound that has gained popularity for its potential cognitive-enhancing properties and therapeutic applications. It has been extensively studied for its effects on memory, attention, and executive function, and has shown promising results in improving cognitive performance. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has a well-established safety profile and is relatively non-toxic at therapeutic doses. However, further research is needed to fully understand its mechanism of action and long-term effects.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide involves the reaction of 4-methoxybenzaldehyde with 2-phenylethylamine to form 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide. The reaction is catalyzed by acetic anhydride and acetic acid, and the final product is obtained through recrystallization.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has been extensively studied for its cognitive-enhancing properties and potential therapeutic applications. It has been shown to improve memory, attention, and executive function in healthy individuals as well as in patients with cognitive impairment. 2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide has also been investigated as a potential treatment for disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression.
Propriétés
Numéro CAS |
83304-16-9 |
|---|---|
Nom du produit |
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) |
Clé InChI |
XIPOPIKRGRTWKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
Autres numéros CAS |
83304-16-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



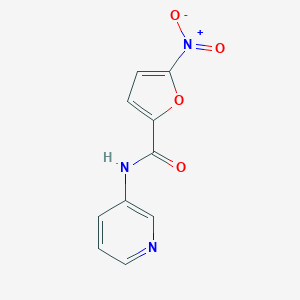
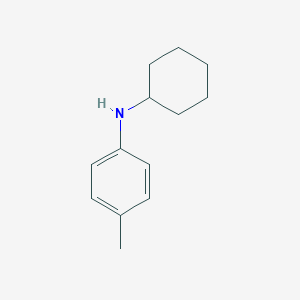
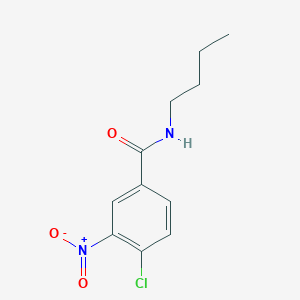
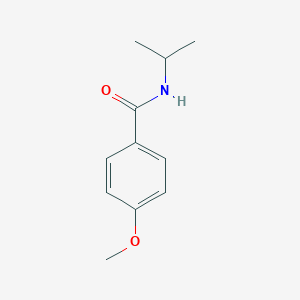
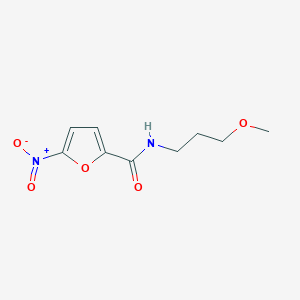
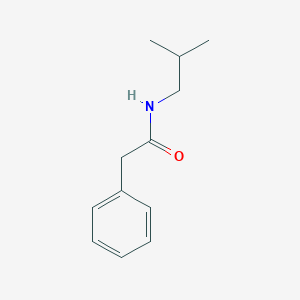
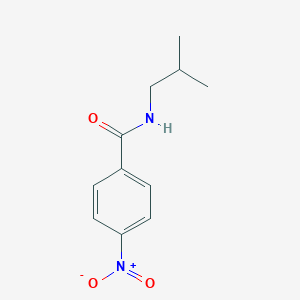
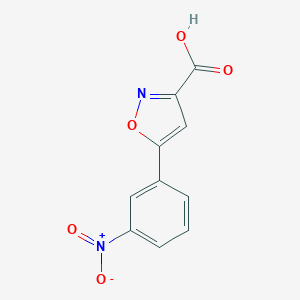
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
